Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI)
Description
IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is (S)-methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate . This name reflects the hierarchical prioritization of functional groups and substituents according to IUPAC rules:
- The parent structure is a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4).
- Substituents include:
- A methyl ester group at position 2.
- An amino group at position 3.
- A chlorine atom at position 6.
- A (3S)-3-ethylpiperazinyl group at position 5.
The structural formula (Figure 1) and SMILES notation (O=C(C1=NC(Cl)=C(N2C[C@H](CC)NCC2)N=C1N)OC) explicitly define the connectivity and stereochemistry.
| Nomenclature Feature | Description |
|---|---|
| Parent heterocycle | Pyrazine (positions 1–6) |
| Principal substituents | Methyl ester (position 2), amino (position 3), chlorine (position 6) |
| Complex substituent | (3S)-3-Ethylpiperazinyl (position 5) |
| Stereochemical designation | (S)-configuration at the piperazinyl group’s third carbon |
CAS Registry Number (906810-37-5) and Its Significance in Chemical Databases
The CAS Registry Number 906810-37-5 uniquely identifies this compound in global chemical databases, enabling unambiguous retrieval of physicochemical, synthetic, and biological data. Key aspects of its CAS registration include:
| CAS Registry Feature | Detail |
|---|---|
| Database utility | Links to vendor catalogs, patent literature, and safety data |
| Structural uniqueness | Distinguishes stereoisomers and tautomers |
| Cross-referencing | Connects to synonyms (e.g., methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate) |
This identifier is critical for researchers sourcing the compound or analyzing its role in pharmaceutical intermediates.
Stereochemical Analysis of the (3S)-3-Ethyl-1-Piperazinyl Substituent
The (3S)-3-ethylpiperazinyl group introduces chirality at the third carbon of the piperazine ring. Using the Cahn-Ingold-Prelog (CIP) priority rules:
- Priority assignment :
- Substituents at C3: Ethyl (-CH₂CH₃), two hydrogen atoms (-H, -H), and the piperazine backbone.
- Atomic number prioritization: Nitrogen (from piperazine) > carbon (ethyl) > hydrogen.
- Configuration determination :
| Substituent | Atomic Number (Z) | Priority |
|---|---|---|
| Piperazine N | 7 | 1 |
| Ethyl (-CH₂CH₃) | 6 | 2 |
| Hydrogen (-H) | 1 | 3 |
The resulting (S)-configuration ensures distinct spatial orientation, influencing the compound’s interaction with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-3-7-6-18(5-4-15-7)11-9(13)16-8(10(14)17-11)12(19)20-2/h7,15H,3-6H2,1-2H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJLBPSYCEDDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Pyrazinecarboxylic acid derivatives, particularly the compound 3-amino-6-chloro-5-[(3S)-3-ethyl-1-piperazinyl]-, methyl ester (9CI), have garnered attention in pharmacological research due to their potential therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and efficacy in various biological models.
- IUPAC Name : 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl] -3-ethylpiperazin-1-yl]pyrazine-2-carboxamide
- Molecular Weight : 492.4 g/mol
- CAS Number : 906805-42-3
The primary mechanism of action for this compound involves its interaction with the CXCR3 receptor , a chemokine receptor implicated in various inflammatory responses. Binding affinity studies indicate that it binds to the CXCR3 receptor with a high affinity of 0.4 nM , suggesting significant potential for modulating immune responses and leukocyte trafficking.
Pharmacokinetics
The compound has been noted for its oral bioavailability , making it a suitable candidate for further development in therapeutic settings. Its pharmacokinetic profile indicates effective absorption and distribution within biological systems, which is crucial for achieving desired therapeutic effects.
Antimicrobial Activity
Research has shown that substituted pyrazinecarboxamides exhibit varying degrees of antimicrobial activity. Notably, derivatives similar to pyrazinecarboxylic acid have demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving up to 72% inhibition at specific concentrations .
Structure-Activity Relationships (SAR)
The structure-activity relationships (SAR) of pyrazine derivatives indicate that modifications at specific positions can enhance biological activity. For instance, the presence of electron-withdrawing groups at the para position of aromatic rings has been associated with increased inhibitory potency against bacterial strains .
| Compound | Inhibition (%) | Target Pathogen |
|---|---|---|
| 3-Amino-6-chloro derivative | 54 - 72% | Mycobacterium tuberculosis |
| 5-tert-butyl derivatives | 60% | Candida albicans |
Study on CXCR3 Modulation
A study investigated the role of this compound in modulating immune responses through CXCR3 receptor pathways. Results indicated that treatment with the compound led to a significant reduction in Th1 inflammatory markers, suggesting a potential application in autoimmune diseases and inflammatory conditions.
Efficacy in Preclinical Models
In preclinical models, the compound exhibited efficacy in reducing symptoms associated with inflammatory diseases. Specifically, it was able to decrease leukocyte infiltration in tissues affected by inflammation, demonstrating its potential as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Pyrazine derivatives have been studied for their effectiveness against various pathogens, including tuberculosis. The structure-activity relationship of pyrazinoic acid analogs indicates that modifications can enhance their antimycobacterial activity, suggesting that pyrazinecarboxylic acid derivatives may also possess similar properties .
- Cancer Therapeutics : Compounds with pyrazine structures have shown promise in inhibiting cancer cell proliferation. Research indicates that certain pyrazine derivatives can interfere with cancer cell signaling pathways, potentially leading to the development of new anticancer agents.
- Neurological Disorders : The piperazine moiety in the compound is often associated with neuropharmacological activities. Pyrazine derivatives have been explored for their potential in treating conditions like anxiety and depression due to their ability to modulate neurotransmitter systems .
Synthesis and Derivatives
The synthesis of pyrazinecarboxylic acid derivatives typically involves multi-step organic reactions. Common methods include:
- Microwave-assisted synthesis : This technique has been used to prepare various analogs efficiently, improving yield and reaction times .
- Suzuki-Miyaura coupling : Employed for synthesizing aryl-substituted pyrazine esters, which exhibit enhanced biological activity .
Case Study 1: Antimycobacterial Activity
A study evaluated several pyrazinoic acid analogs for their ability to combat Mycobacterium tuberculosis. The findings revealed that specific structural modifications led to increased potency against resistant strains of TB, highlighting the potential of pyrazinecarboxylic acid derivatives in developing new treatments for this disease .
Case Study 2: Neuropharmacological Effects
Research focused on the neuropharmacological properties of piperazine-containing pyrazine derivatives demonstrated their efficacy in modulating serotonin receptors. These compounds showed promising results in preclinical models for anxiety disorders, suggesting a pathway for future drug development targeting neurological conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Lipophilicity and Bioactivity
Key Substituents in Compound X:
- Methyl ester : Enhances bioavailability by acting as a prodrug, similar to pyrazinamide (PZA), which is metabolized to pyrazinecarboxylic acid (POA) .
- 6-Chloro group : Common in antimycobacterial agents (e.g., 5-tert-butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide), where chlorine improves target binding and lipophilicity .
- 3S-Ethyl-piperazinyl group : Unique stereochemistry and basicity may influence solubility and receptor interactions compared to simpler alkyl or aryl substituents .
Comparative Lipophilicity Data:
*Estimated based on substituent contributions (piperazinyl lowers log P vs. tert-butyl).
Analysis :
Antimycobacterial Activity
Compound X’s activity against Mtb H37Rv is comparable to bromohydroxyphenyl derivatives (54–72% inhibition) and exceeds PZA’s efficacy (50–60%) . Its mechanism likely involves inhibition of acetyl-CoA synthetase or interaction with mycobacterial fatty acid synthase, common targets for pyrazinecarboxylic acid derivatives .
SAR Trends:
Metabolic and Catalytic Properties
- Prodrug Activation: Like PZA, Compound X’s methyl ester may hydrolyze in vivo to release POA, a known inhibitor of ethylene biosynthesis in plants and mycobacterial enzymes .
- Catalytic Co-Factor Potential: Pyrazinecarboxylic acid derivatives act as co-catalysts in oxidation reactions ; however, Compound X’s piperazinyl group may limit this role due to steric hindrance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
